molecular formula C19H18N2O5 B2823937 3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide CAS No. 898354-83-1

3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2823937
CAS No.: 898354-83-1
M. Wt: 354.362
InChI Key: GTHDFKOUYVXQRZ-UHFFFAOYSA-N
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Description

3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.362. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Talupur et al. (2021) involved the synthesis of thiophene-2-carboxamides, which included the use of 3-(5-(3,4-dimethoxyphenyl)-1H-tetrazol-1-yl)thiophene-2-carboxamide. This synthesis was part of developing new molecules for biological evaluation and molecular docking studies (Talupur et al., 2021).

  • In another study, Han et al. (2014) described the synthesis of highly functionalized benzofuran-2-carboxamides through a two-step process, demonstrating a method for generating a diverse range of these compounds (Han et al., 2014).

Biological Activities

  • Hosokami et al. (1992) synthesized a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, evaluating their effectiveness in preventing gastric ulceration. This study included compounds related to 3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide (Hosokami et al., 1992).

Molecular Docking and Structural Analysis

  • In the study by Al-Ostoot et al. (2020), an indole acetamide derivative was synthesized, and its anti-inflammatory activity was confirmed through in silico modeling. This derivative's structure was similar to this compound, providing insights into the potential anti-inflammatory properties of such compounds (Al-Ostoot et al., 2020).

Chemical Properties and Reactions

  • A study by Zhang et al. (2018) on novel cyclohexene and benzamide derivatives from marine-associated Streptomyces sp. ZZ502 included compounds structurally related to this compound. These findings contribute to the understanding of the chemical properties and potential biological applications of such compounds (Zhang et al., 2018).

Properties

IUPAC Name

3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-24-14-8-7-11(9-15(14)25-2)10-16(22)21-17-12-5-3-4-6-13(12)26-18(17)19(20)23/h3-9H,10H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHDFKOUYVXQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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